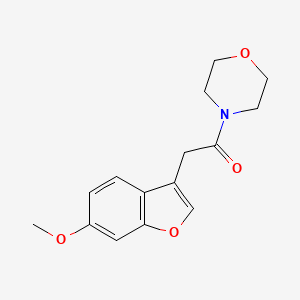![molecular formula C16H11ClFN3O3 B7480560 5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)
5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide is a chemical compound that is commonly referred to as "CFM-2". This compound has been the subject of significant scientific research due to its potential applications in a variety of fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of CFM-2 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, CFM-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects. In particular, CFM-2 has been shown to reduce inflammation and pain in animal models. CFM-2 has also been shown to have antifungal and antibacterial properties, as well as herbicidal and insecticidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CFM-2 for lab experiments is its relatively low cost and ease of synthesis. However, one limitation of CFM-2 is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are a number of future directions for research on CFM-2. One area of research could involve further investigation of its anti-inflammatory and analgesic effects, with the goal of developing new treatments for pain and inflammation. Another area of research could involve further investigation of its antifungal and antibacterial properties, with the goal of developing new treatments for infectious diseases.
In agriculture, future research could focus on the development of CFM-2 as a herbicide or insecticide, with the goal of improving crop yields and reducing the use of harmful chemicals.
In industry, future research could focus on the development of CFM-2 as a catalyst for chemical reactions, with the goal of improving the efficiency and sustainability of chemical production processes.
Métodos De Síntesis
The synthesis of CFM-2 involves a series of chemical reactions that begin with the reaction of 4-fluorobenzoyl chloride with 3-amino-5-methylisoxazole to form 4-fluoro-3-(5-methylisoxazol-3-yl)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 5-chloro-2-hydroxybenzamide to form CFM-2.
Aplicaciones Científicas De Investigación
CFM-2 has been the subject of significant scientific research due to its potential applications in a variety of fields. In medicine, CFM-2 has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. CFM-2 has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
In agriculture, CFM-2 has been shown to have herbicidal properties, making it a potential candidate for use as a herbicide. CFM-2 has also been shown to have insecticidal properties, making it a potential candidate for use as an insecticide.
In industry, CFM-2 has been shown to have potential applications as a catalyst in chemical reactions, making it a potential candidate for use in the production of various chemicals.
Propiedades
IUPAC Name |
5-chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O3/c17-10-3-6-13(12(7-10)15(19)22)23-8-14-20-16(21-24-14)9-1-4-11(18)5-2-9/h1-7H,8H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQCSXPEESQBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)



![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)



![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)

![1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B7480576.png)
![1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B7480579.png)
![2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide](/img/structure/B7480586.png)
